molecular formula C9H12N2O2 B162176 Ethyl 3,5-diaminobenzoate CAS No. 1949-51-5

Ethyl 3,5-diaminobenzoate

Cat. No. B162176
CAS RN: 1949-51-5
M. Wt: 180.2 g/mol
InChI Key: IDLVQOMJOKNXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-diaminobenzoate, also known as 3,5-Diamino benzoic acid ethyl ester, is a compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Structural and Chemical Properties

  • Triorganotin Derivatives : Ethyl 3,5-diaminobenzoate plays a role in the synthesis and structural investigation of triorganotin esters. A study by Tzimopoulos et al. (2009) revealed different carboxylate coordination modes in these compounds, highlighting the chemical versatility of this compound.

Synthetic Applications

  • Annulation Reactions : this compound is utilized in [4 + 2] annulation reactions, forming highly functionalized tetrahydropyridines, as demonstrated by Zhu et al. (2003).
  • Catalytic Hydrogenation : A study by Zhao Yong (2012) shows that this compound is synthesized from 3,5-dinitrobenzoic acid via catalytic hydrogenation, emphasizing its role in reductive synthesis processes.

Analytical and Diagnostic Applications

  • DNA Determination : The compound aids in DNA determination using fluorescence, as highlighted by Hesse et al. (1975). It involves the condensation of liberated deoxyribose with this compound, providing a sensitive fluorescence method for DNA quantification.

Biochemical and Medical Research

  • Antimicrobial Studies : this compound contributes to the synthesis of Schiff base ligands and their metal complexes, showing antimicrobial activity against various organisms, as found by Ugwu et al. (2017).

Materials Science and Engineering

  • Organogelators in Aromatic Solvents : Chow et al. (2007) demonstrated that derivatives of this compound improve the gelation properties in aromatic solvents, indicating its potential in material science applications (Chow et al., 2007).

Polymer Science

  • Crosslinking in Polyimide Membranes : this compound is utilized in crosslinking chemistry to suppress CO2 plasticization in polyimide gas separation membranes, enhancing their stability and efficiency (Wind et al., 2002).

Safety and Hazards

Ethyl 3,5-diaminobenzoate has been classified with the signal word “Warning” and the hazard statement "H302: Harmful if swallowed" . Precautionary measures include avoiding ingestion and inhalation, and washing skin thoroughly after handling .

Mechanism of Action

Target of Action

Ethyl 3,5-diaminobenzoate is a monoacid with a reactive functional group . It forms stable linkages with other molecules . .

Mode of Action

It is known that this compound forms stable linkages with other molecules , which suggests that it may interact with its targets through these linkages.

Pharmacokinetics

It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution in the body.

Result of Action

It has been used as a diagnostic tool for the identification of rhesus monkeys , suggesting that it may have specific effects at the molecular or cellular level in this context.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

properties

IUPAC Name

ethyl 3,5-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLVQOMJOKNXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173140
Record name Ethyl 3,5-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1949-51-5
Record name Benzoic acid, 3,5-diamino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-diaminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,5-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,5-diaminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,5-diaminobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-diaminobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,5-diaminobenzoate
Reactant of Route 4
Ethyl 3,5-diaminobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,5-diaminobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 3,5-diaminobenzoate

Q & A

Q1: What makes ethyl 3,5-diaminobenzoate a suitable monomer for polyimide synthesis?

A1: this compound readily reacts with dianhydrides, like cyclobutane-1,2,3,4-tetracarboxylic dianhydride, to form polyamic acids, the precursors to polyimides. This reaction is well-established and can be controlled to achieve desired molecular weights. [, , , ]

Q2: Can aqueous alkaline solutions be used to develop photosensitive polyimides based on this compound?

A2: Yes, a key advantage of incorporating this compound is its ability to impart aqueous alkali developability to the resulting polyimide precursors. This is particularly beneficial for microelectronic applications where organic solvents can be detrimental. [, , ]

Q3: Can the photosensitivity of polyamic acids based on this compound be tailored?

A3: Yes, incorporating photofunctional groups, like methacryloyloxy groups, into the polyamic acid structure through monomers like 2′-(methacryloyloxy)this compound enables the creation of photosensitive polyimides. The photosensitivity can be further tuned by adjusting the type and concentration of photoinitiators used during processing. [, , , , ]

Q4: Beyond microelectronics, are there other applications for polyamides synthesized using this compound?

A4: While the provided research focuses on polyimide synthesis, this compound's reactivity makes it suitable for creating various polyamides with desirable properties. For instance, incorporating chromophores like dimethylaminocinnamate through modifications of this compound allows for the development of polyamides with potential applications in optics and photonics. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.